molecular formula C11H19NO4 B174031 N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 158243-48-2

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No. B174031
M. Wt: 229.27 g/mol
InChI Key: OYSBVBIAZACMHG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by its InChI code: 1S/C11H19NO4 .


Physical And Chemical Properties Analysis

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide has a molecular weight of 229.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, has revealed their potential in forming supramolecular arrangements. The study by Graus et al. (2010) investigated the relationship between molecular and crystal structures of these compounds, emphasizing the role of substituents in supramolecular arrangements and the retention of the R22 (8) (CONH)2 hydrogen bond ring in crystal structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Synthesis for Biolubricant Applications

Kurniawan et al. (2017) explored the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid, potentially related to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, for biolubricant applications. These compounds were synthesized using a sonochemical method, indicating their potential as biolubricant candidates (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

Phase Equilibria in Alternative Solvents

A study by Melo et al. (2012) on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents like water and ionic liquids provided insights into the interactions in these binary systems. The research highlights the solubility characteristics and potential applications of compounds structurally similar to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide in designing alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

Flexible Synthesis for Spiroacetals

Research by Schwartz et al. (2005) described a flexible approach to synthesizing enantiomerically pure dioxaspiro compounds, like N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. The study focused on the acquisition of compounds with potential applications in the synthesis of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).

Safety And Hazards

The safety and hazards associated with N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide are not specified in the search results. As a research compound, it should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSBVBIAZACMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC2(CC1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191201
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide

CAS RN

158243-48-2
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158243-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1,4-dioxaspiro[4,5]decane-8-carboxylate (6.28 g, 29.3 mmol) obtained in Step 1 was dissolved in THF, and N,O-dimethylhydroxylamine hydrochloride (4.30 g, 44.1 mmol) was added thereto, followed by stirring. In an atmosphere of argon at −30° C., a 2.0 mol/L solution of isopropylmagnesium chloride in THF (44.1 mL, 88.2 mmol) was added dropwise to the reaction mixture, followed by stirring at −5° C. for 1 hour. Water was added to the reaction mixture, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate) to afford N-methoxy-N-methyl-1,4-dioxaspiro[4,5]decane-8-carboxamide (6.61 g, 99%).
Quantity
6.28 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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4.3 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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44.1 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of N-methoxy-N-methyl-4-oxocyclohexanecarboxamide (2.1 g, 0.114 mol), glycol (0.9 g, 0.136 mol) and toluenesulfonate (0.1 g, cat) in toluene (30 mL) was refluxed overnight and then concentrated. Water was added, and the mixture was extracted with ethyl acetate. The extract was concentrated and purified by silica gel column chromatography (CH2Cl2:MeOH=100:1) to give the desired product (1 g, 38.4% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
38.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com

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